Fluorocurarine chloride
Overview
Description
Fluorocurarine chloride is a quaternary ammonium compound derived from the alkaloid curare. It is known for its potent neuromuscular blocking properties, which have been historically utilized in both medicinal and toxicological contexts. The compound has a molecular formula of C20H23ClN2O and a molecular weight of 342.86 g/mol .
Mechanism of Action
Target of Action
c-Curarine III Chloride, also known as Metvine, is a type of curare alkaloid . Its primary target is the post-synaptic nicotinic receptors . These receptors play a crucial role in the transmission of signals from nerve to muscle, and their blockage results in muscle relaxation and paralysis .
Mode of Action
Metvine exerts its neuromuscular blocking effects via inhibition of acetylcholine (ACh) activity . It acts as a reversible competitive antagonist at post-synaptic nicotinic receptors, reducing the probability of activation via ACh by repeatedly associating and dissociating from these receptors . In doing so, Metvine prevents depolarization of the affected nerves .
Biochemical Pathways
It is known that curare alkaloids like metvine interfere with the normal functioning of thecholinergic synaptic transmission . This disruption affects various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Result of Action
The primary result of Metvine’s action is rapid paralysis . By blocking the transmission of signals from nerve to muscle, Metvine causes muscle relaxation and paralysis . This effect is highly potent and rapid, making Metvine a powerful tool for inducing muscle relaxation during surgical procedures .
Action Environment
The action, efficacy, and stability of Metvine can be influenced by various environmental factors. It is known, though, that the effects of curare alkaloids can be influenced by factors such as temperature, pH, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
c-Curarine III chloride plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Chloride ions, which are a part of the compound, play significant roles in cellular functions . They are involved in maintaining the membrane potential, water secretion, and regulation of epithelial Na+ transport .
Molecular Mechanism
Curare, a related compound, is known to act by raising the threshold of the motor end-plate to excitation by acetylcholine, suggesting a possible mechanism for c-Curarine III chloride .
Temporal Effects in Laboratory Settings
The temporal effects of c-Curarine III chloride in laboratory settings are not well-documented. Chloride ions, which are a part of the compound, have been studied extensively. For example, hyperchloremia, a condition characterized by high levels of chloride ions, has been associated with increased odds of ICU mortality, new acute kidney injury by day 7, and multiple organ dysfunction syndrome on day 7 .
Metabolic Pathways
It is known that c-Curarine is derived from tryptamine .
Transport and Distribution
Chloride ions, which are a part of the compound, are broadly involved in epithelial fluid transport, cell volume and pH regulation, muscle contraction, membrane excitability, and organellar acidification .
Subcellular Localization
The localization of proteins and RNAs within cells is a well-studied field .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorocurarine chloride can be synthesized from various starting materials, including strychnine and other related alkaloids. One common synthetic route involves the conversion of c-Curarine I to c-Curarine III through a series of chemical reactions . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources, such as the bark of certain Strychnos species. The extracted material is then purified and converted into the chloride form through chemical reactions involving hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
Fluorocurarine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The chloride ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Scientific Research Applications
Fluorocurarine chloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of quaternary ammonium compounds.
Biology: The compound is utilized in research on neuromuscular transmission and synaptic function.
Medicine: this compound has been studied for its potential use as a muscle relaxant during surgical procedures.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
d-Tubocurarine chloride: Another quaternary ammonium compound with similar neuromuscular blocking properties.
Toxiferine I: A highly potent curare alkaloid with similar pharmacological effects.
Curarine I: A closely related alkaloid with comparable activity.
Uniqueness
Fluorocurarine chloride is unique due to its specific molecular structure and the particular pathways it affects in the neuromuscular system. Its potency and specificity make it a valuable compound for both research and clinical applications .
Properties
IUPAC Name |
(1R,11S,12E,14S,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3-;/t14-,18-,20+,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLYOMBKQNZAED-CQLNDTFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[N@@+]2(CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22273-09-2 | |
Record name | Curanium, 2,16,19,20-tetradehydro-4-methyl-17-oxo-, chloride (1:1), (4α,19E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22273-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vincanine methochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022273092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C-CURARINE III CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MP51V55B6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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